molecular formula C14H19ClN4O2S2 B2663193 2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351587-53-5

2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2663193
CAS No.: 1351587-53-5
M. Wt: 374.9
InChI Key: RPLDPBRXPONBMY-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in a wide array of human cancers. This compound is characterized by its thiadiazine-thiophene scaffold and demonstrates nanomolar potency against PI3Kα, making it a valuable chemical probe for dissecting the specific roles of this isoform in oncogenic signaling (Source: Recent study on thiadiazine-thiophene derivatives as PI3Kα inhibitors, 2024) . Its primary research application lies in the investigation of PI3Kα-driven tumorigenesis and the preclinical evaluation of targeted therapeutic strategies. Researchers utilize this inhibitor to study its effects on cancer cell viability, apoptosis, and the downstream phosphorylation of key effectors like AKT in various cellular models. The selectivity profile helps minimize off-target effects, providing clearer insights into the complex PI3K signaling network and supporting the development of more precise oncology treatments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2.ClH/c1-20-9-13(19)17-4-6-18(7-5-17)14-16-15-11(10-22-14)12-3-2-8-21-12;/h2-3,8H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLDPBRXPONBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C(CS2)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that incorporates a thiadiazine moiety and piperazine structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16ClN3O2S\text{C}_{13}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various piperazine-thiadiazole compounds and tested their efficacy against Vibrio cholerae and Bacillus subtilis . Notably, certain derivatives showed minimum inhibitory concentrations (MICs) indicating potent antibacterial activity . The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.

Anticancer Activity

The anticancer properties of thiadiazole-based compounds have been explored extensively. A related study indicated that piperazine derivatives containing thiadiazole exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The introduction of electron-withdrawing groups significantly enhanced the cytotoxicity of these compounds . Specifically, derivatives with IC50 values as low as 0.2 µM were noted, suggesting strong potential for further development as anticancer agents.

Enzyme Inhibition

Another area of interest is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme implicated in various diseases. Research has shown that piperazine derivatives with thiadiazole moieties can effectively inhibit FAAH with IC50 values ranging from 0.13 to 0.22 µM . This inhibition is crucial for developing therapeutic agents targeting pain and inflammation.

Case Studies

  • Antimicrobial Study : A series of synthesized piperazine-thiadiazole compounds were tested against bacterial strains. Compound PT6 demonstrated significant antibacterial activity compared to standard drugs, highlighting the importance of structural modifications in enhancing efficacy .
  • Anticancer Study : Thiadiazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The study revealed that modifications in substituents on the piperazine ring could lead to improved antitumor activity, with specific derivatives showing comparable potency to established chemotherapeutics like 5-FU .
  • Enzyme Inhibition Study : The binding interactions of newly synthesized urea derivatives with FAAH were characterized through molecular docking studies. These findings suggest that structural features significantly influence the binding affinity and inhibitory potency against FAAH .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AntibacterialPT615
AnticancerCompound VI12.5
FAAH InhibitionCompound 190.13

Scientific Research Applications

Biological Activities

Antimicrobial Activity:
Research indicates that derivatives of thiadiazines exhibit notable antimicrobial properties. Compounds similar to 2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride have been tested for their efficacy against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives demonstrate significant antibacterial activity comparable to standard antibiotics .

Anticancer Properties:
Thiadiazine derivatives are being explored for their anticancer potential. In vitro studies have reported that compounds containing the thiadiazine structure can inhibit the proliferation of cancer cell lines. For example, one study highlighted the cytotoxic effects of thiadiazole derivatives on human colon cancer cells, suggesting that modifications to the thiadiazine structure could enhance anticancer activity .

Neuropharmacological Effects:
The piperazine ring in the compound is associated with various pharmacological effects, including anxiolytic and antidepressant activities. Research has shown that piperazine derivatives can interact with serotonin receptors, indicating potential applications in treating mood disorders .

Medicinal Chemistry Applications

Drug Design and Development:
The unique structural features of this compound make it a valuable scaffold in drug design. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting specific diseases such as cancer and bacterial infections.

Synthesis of Novel Compounds:
This compound serves as a precursor for synthesizing other biologically active molecules. The presence of functional groups allows for further chemical modifications to enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Study 2Anticancer ActivityShowed cytotoxic effects on HCT 116 colon cancer cells with an IC50 value indicating high potency .
Study 3NeuropharmacologyInvestigated piperazine derivatives for anxiolytic effects in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous thiadiazine derivatives (Table 1). Key differences lie in substituents, synthesis pathways, and biological activities.

Table 1: Comparative Analysis of Thiadiazine Derivatives

Compound Name Substituents Synthesis Yield Melting Point Biological Activity
Target Compound Thiophen-2-yl, methoxy, piperazine Not reported Not reported Hypothesized: Antimicrobial
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine-4-yl, oxadiazole Not reported Not reported Antimicrobial, Anticancer
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide 4-Chloro-phenyl, pyrazole 84% Not specified Antifungal, Antitubercular

Key Observations :

  • The piperazine linker in the target compound could increase solubility in acidic environments (via HCl salt formation), contrasting with oxadiazole or pyrazole-based analogs .
  • Synthesis Complexity: The target compound’s synthesis likely involves multi-step reactions (e.g., coupling thiophene-thiadiazine with piperazine-ethanone), whereas simpler derivatives (e.g., ’s amide) achieve higher yields (84%) via straightforward condensation .
  • Biological Activity :

    • Pyridine-4-yl and oxadiazole analogs () exhibit broad-spectrum antimicrobial activity, while chloro-phenyl derivatives () show specificity against fungi and tuberculosis . The target compound’s methoxy group may reduce metabolic degradation, extending its half-life .

Research Findings and Structural Insights

  • Crystallographic Data :

    • While direct data for the target compound is unavailable, SHELX software () is widely used to resolve thiadiazine derivatives’ crystal structures. For example, analogs with chloro-phenyl groups exhibit planar thiadiazine rings, which may stabilize π-π interactions with biological targets .
  • Pharmacokinetic Predictions :

    • The methoxy group in the target compound could reduce cytochrome P450-mediated oxidation, enhancing metabolic stability compared to unmethylated analogs .
  • Thermal Stability :

    • Melting points for thiadiazine derivatives vary with substituents. Chloro-phenyl analogs () are reported as pale yellow solids, while pyridine-based compounds () may decompose at higher temperatures due to heteroaromatic instability .

Discussion and Implications

The target compound’s unique combination of thiophene , piperazine , and methoxy groups positions it as a promising candidate for further pharmacological testing. Its structural features suggest improved solubility and metabolic stability over analogs, though synthetic challenges (e.g., lower yields) may require optimization. Comparative studies with and compounds highlight the critical role of substituents in modulating bioactivity and physicochemical properties.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the thiadiazin-piperazine scaffold. A common approach includes nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, piperazine derivatives can be functionalized via reaction with thiophene-containing thiadiazine precursors in the presence of a base like triethylamine . Purity optimization may require column chromatography (using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Post-synthesis, purity should be confirmed via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are essential for structural validation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety, N-H stretches for piperazine).
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm, thiophene aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets (e.g., enzymes or receptors). For instance, the thiophene and thiadiazine moieties may exhibit π-π stacking with aromatic residues in active sites, while the piperazine group could facilitate solubility and binding via hydrogen bonds. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities and guide SAR refinement .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric assays to rule out false positives .

Q. How to design experiments assessing environmental persistence and ecotoxicity?

  • Environmental Fate Studies : Measure hydrolysis rates (pH 4–9 buffers), photodegradation (UV light exposure), and soil adsorption (OECD Guideline 106) .
  • Ecotoxicology : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) to assess aquatic toxicity. For terrestrial impact, evaluate earthworm mortality and seed germination inhibition .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of synthesis?

  • Catalyst Screening : Test palladium (e.g., Pd/C) or copper catalysts for cross-coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like piperazine ring decomposition .

Q. What analytical approaches differentiate polymorphic forms of the hydrochloride salt?

  • DSC/TGA : Detect thermal transitions (melting points, dehydration events).
  • PXRD : Compare diffraction patterns to reference standards.
  • Solid-State NMR : Resolve differences in hydrogen bonding and crystallinity .

Data Interpretation Frameworks

Q. How to integrate contradictory pharmacokinetic data from in vitro vs. in vivo studies?

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Adjust for factors like protein binding, hepatic clearance, and tissue distribution.
  • Microsampling Techniques : Use serial blood sampling in rodent studies to capture absorption phases missed in static in vitro models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.